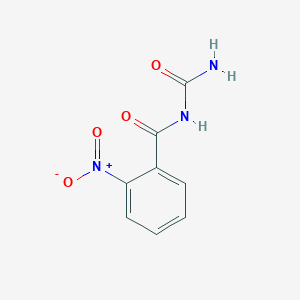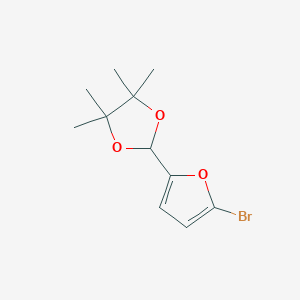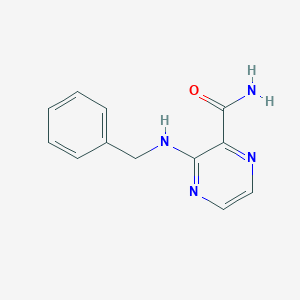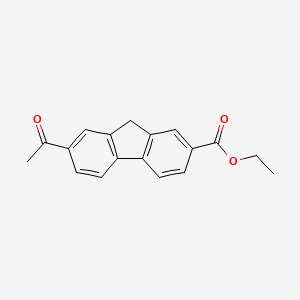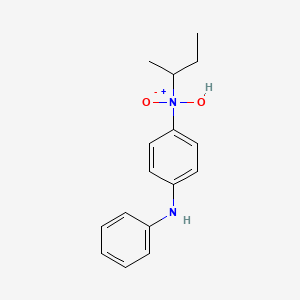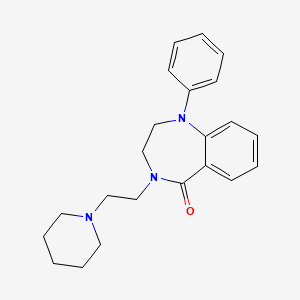
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)-: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a piperidinoethyl group attached to the benzodiazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)- typically involves the following steps:
Acylation: The initial step involves the acylation of a suitable benzophenone derivative with an acylating agent such as bromoacetyl chloride in a solvent like N-methyl-2-pyrrolidone (NMP).
Cyclization: The acylated product undergoes an intramolecular cyclization reaction upon the addition of ammonia in a methanol-water mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated flow platforms allows for precise control over reaction conditions, leading to consistent and high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, the compound is studied for its interactions with neurotransmitter receptors and its potential effects on the central nervous system .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating anxiety, epilepsy, and other neurological disorders .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs with improved efficacy and safety profiles .
Mécanisme D'action
The compound exerts its effects by binding to specific receptors in the central nervous system, particularly the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .
Comparaison Avec Des Composés Similaires
- 9-Amino-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
- 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-
Uniqueness: The presence of the piperidinoethyl group in 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)- distinguishes it from other benzodiazepine derivatives. This structural modification can influence its pharmacokinetic properties, receptor binding affinity, and overall therapeutic potential .
Propriétés
Numéro CAS |
65647-16-7 |
|---|---|
Formule moléculaire |
C22H27N3O |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-phenyl-4-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C22H27N3O/c26-22-20-11-5-6-12-21(20)25(19-9-3-1-4-10-19)18-17-24(22)16-15-23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-18H2 |
Clé InChI |
JUENJBMDPUIMFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2CCN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


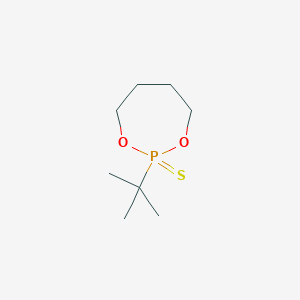
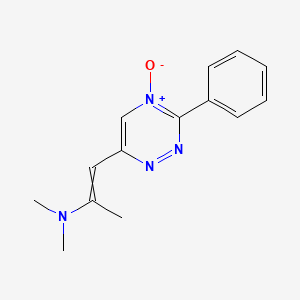
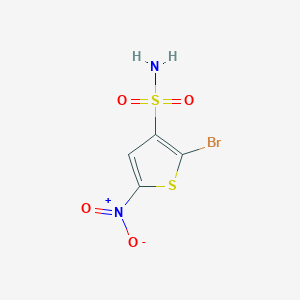
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)

